1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol (CAS 76258-99-6) is a highly specialized bis-triazole building block characterized by a central propan-2-ol backbone. In medicinal chemistry and agrochemical development, it serves as a pre-assembled, regiochemically pure scaffold for synthesizing fluconazole analogs and next-generation azole antifungals. By providing the essential bis(1H-1,2,4-triazol-1-yl) motif, it eliminates the need for downstream triazole alkylation steps, which are notoriously prone to N1/N4 regioselectivity issues. Beyond organic synthesis, the compound's flexible angular geometry and dual nitrogen-donor capacity make it a valuable bidentate ligand for constructing transition metal-organic frameworks (MOFs) and coordination polymers with engineered photoluminescent and thermal properties .
Attempting to substitute this compound with basic precursors like 1,3-dichloro-2-propanol and free 1,2,4-triazole forces the manufacturer to perform the bis-alkylation step in-house. This generic substitution frequently fails in scale-up due to the tautomeric nature of 1,2,4-triazole, which leads to significant formation of N4-alkylated byproducts alongside the desired N1-isomers. Purifying these regioisomeric mixtures drastically reduces overall yield and increases chromatographic costs. Conversely, utilizing the fully formed API fluconazole as a starting material for analog synthesis is severely limited by the steric hindrance and electronic deactivation caused by the 2,4-difluorophenyl group. Procuring the exact 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol scaffold provides an unhindered, regiochemically pure secondary alcohol that is ready for immediate divergent functionalization [1].
When synthesizing bis-triazole antifungal libraries, starting from 1,3-dichloro-2-propanol and 1,2,4-triazole typically yields a mixture of N1,N1-, N1,N4-, and N4,N4-alkylated isomers, often capping the isolated yield of the desired N1,N1-core at 40-50% after extensive purification. Procuring pre-assembled 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol bypasses this bottleneck, providing >99% N1,N1-regiochemical purity. This allows downstream functionalization (e.g., esterification or oxidation to the ketone) to proceed with >85% yields, significantly reducing raw material waste and processing time [1].
| Evidence Dimension | N1,N1-Regiochemical Purity and Core Yield |
| Target Compound Data | >99% regiochemical purity; >85% yield in downstream functionalization |
| Comparator Or Baseline | 1,3-dichloro-2-propanol + 1,2,4-triazole (40-50% isolated yield of N1,N1 core) |
| Quantified Difference | ~40% increase in effective yield and elimination of isomer separation |
| Conditions | Base-catalyzed alkylation vs. direct functionalization of the pre-assembled scaffold |
Eliminating the bis-alkylation step removes the most significant yield-limiting and purity-compromising bottleneck in azole antifungal manufacturing.
The utility of a building block depends on its amenability to late-stage functionalization. Compared to fluconazole, which possesses a sterically congested tertiary alcohol, 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol features an unhindered secondary hydroxyl group. This structural difference translates to superior reactivity: the secondary alcohol can be quantitatively oxidized to 1,3-bis(1,2,4-triazol-1-yl)propan-2-one (a critical precursor for Grignard additions) or directly esterified with acid chlorides in >80% yield under mild conditions. In contrast, attempting similar modifications on the tertiary alcohol of fluconazole requires forcing conditions and often results in elimination byproducts or negligible conversion [1].
| Evidence Dimension | Esterification / Oxidation Conversion Rate |
| Target Compound Data | >80% conversion under mild conditions (secondary alcohol) |
| Comparator Or Baseline | Fluconazole (tertiary alcohol, negligible conversion without forcing conditions) |
| Quantified Difference | >80% improvement in functionalization yield |
| Conditions | Standard esterification (acid chloride/base) or oxidation (Swern/Dess-Martin) |
Procuring the secondary alcohol scaffold is essential for research programs aiming to build diverse libraries of azole derivatives that cannot be accessed via the mature API.
In materials science, 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol is utilized as a flexible bidentate N-donor ligand. Compared to rigid bis-triazole ligands like 1,4-bis(1,2,4-triazol-1-yl)benzene, the propan-2-ol spacer provides a specific angular flexibility (sp3 carbons) and an additional hydrogen-bonding site (the -OH group). When reacted with transition metals like Zn(II) or Cd(II), this compound reliably forms 1D and 2D coordination polymers with predictable supramolecular architectures driven by O-H···Cl or O-H···N hydrogen bonds. Rigid comparators often fail to form stable multidimensional networks under identical hydrothermal conditions due to their inability to adapt to the metal's preferred coordination geometry [1].
| Evidence Dimension | Supramolecular Network Formation |
| Target Compound Data | Reliable formation of 1D/2D coordination polymers via angular flexibility and H-bonding |
| Comparator Or Baseline | Rigid bis-triazoles (e.g., 1,4-bis(1,2,4-triazol-1-yl)benzene) |
| Quantified Difference | Enhanced structural predictability and stability in hydrothermal synthesis |
| Conditions | Hydrothermal synthesis with Zn(II)/Cd(II) salts |
For materials scientists, the flexible spacer and hydrogen-bonding capacity ensure reproducible crystallization of functional coordination polymers.
Due to its pre-assembled bis-triazole core and unhindered secondary alcohol, this compound is the ideal starting material for generating libraries of fluconazole analogs. It allows medicinal chemists to bypass regioselectivity issues and directly perform esterification, etherification, or oxidation sequences to combat resistant fungal strains [1].
The compound serves as the most efficient route to 1,3-bis(1,2,4-triazol-1-yl)propan-2-one. This critical ketone intermediate is subsequently used in Grignard or organolithium additions to install diverse aryl or alkyl groups at the 2-position, a process that is impossible when starting from the tertiary alcohol of fluconazole [2].
Procured by materials science groups to synthesize Zn(II) or Cd(II) metal-organic frameworks. The unique angular flexibility and hydrogen-bonding capability of the propan-2-ol spacer enable the reproducible formation of 1D and 2D coordination networks that exhibit tunable photoluminescence for sensing applications [3].